molecular formula C15H12N2O2S B2371828 (Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide CAS No. 357962-27-7

(Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide

Cat. No. B2371828
CAS RN: 357962-27-7
M. Wt: 284.33
InChI Key: BMHFDLOVACOCKG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a cyano group (-CN), a methoxyphenyl group (an aromatic ring with a methoxy group), and a thiophenyl group (a sulfur-containing aromatic ring). The presence of the “Z” indicates some geometric isomerism .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods . These methods can provide information about the compound’s geometric parameters, molecular orbitals, and vibrational frequencies .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely depend on its functional groups. For example, the cyano group might undergo addition reactions, while the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and molecular structure. For example, the presence of polar groups might make it soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug or a biologically active compound, it might interact with specific proteins or enzymes in the body .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s a potential drug, further studies might focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

(Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-13-6-4-12(5-7-13)17-15(18)11(10-16)9-14-3-2-8-20-14/h2-9H,1H3,(H,17,18)/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHFDLOVACOCKG-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CS2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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